N-(5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-cyclopropylisoxazole-3-carboxamide

Description

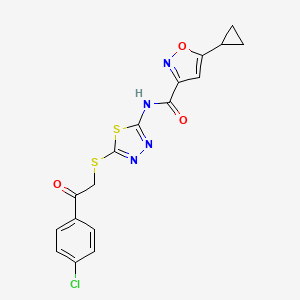

This compound is a hybrid heterocyclic molecule featuring a 1,3,4-thiadiazole core linked to a 5-cyclopropylisoxazole-3-carboxamide moiety via a sulfur-containing alkyl chain.

Properties

IUPAC Name |

N-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4O3S2/c18-11-5-3-9(4-6-11)13(23)8-26-17-21-20-16(27-17)19-15(24)12-7-14(25-22-12)10-1-2-10/h3-7,10H,1-2,8H2,(H,19,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGVKXBTZZODLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NC3=NN=C(S3)SCC(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have shown activity againstMycobacterium tuberculosis cell lines . The compound’s interaction with these cell lines suggests potential antimicrobial activity.

Mode of Action

It is suggested that the activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group.

Biochemical Pathways

It is known that similar compounds inhibit the growth of mycobacterium tuberculosis, suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.

Pharmacokinetics

Similar compounds have been synthesized and their structures confirmed by various spectroscopic techniques, which could provide insights into their potential bioavailability and pharmacokinetic properties.

Result of Action

Similar compounds have shown inhibitory effects on the growth of mycobacterium tuberculosis cell lines, suggesting that this compound may also have antimicrobial effects.

Action Environment

The synthesis of similar compounds has been described as a mild, efficient, and convenient method, suggesting that the compound may be stable under a variety of conditions.

Biological Activity

N-(5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-cyclopropylisoxazole-3-carboxamide is a complex organic compound that exhibits a range of biological activities. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse pharmacological properties. The following sections will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 1351643-81-6 |

| Molecular Formula | C₁₇H₁₃ClN₄O₃S₂ |

| Molecular Weight | 420.9 g/mol |

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological processes, leading to therapeutic effects.

- Receptor Binding : It can bind to receptors on cell surfaces, modulating cellular signaling pathways.

- DNA Interaction : The compound may interact with DNA, affecting gene expression and cellular functions.

Anticancer Activity

Research indicates that thiadiazole derivatives often exhibit anticancer properties. The compound's structural components may contribute to its ability to induce cytotoxicity in cancer cell lines. For instance, studies have shown that various thiadiazole derivatives can significantly reduce cell viability in human T-cell lymphotropic virus type-1 (HTLV-1) infected cells with IC₅₀ values ranging from 1.51–7.70 μM .

Antimicrobial Properties

Thiadiazole compounds have been reported to possess antimicrobial activities against various pathogens. The presence of the thiadiazole ring enhances the compound's ability to disrupt microbial cell functions, making it a candidate for further exploration in antimicrobial therapy .

Neuroprotective Effects

Some studies suggest that thiadiazole derivatives may exhibit neuroprotective effects. For example, compounds derived from the thiadiazole scaffold have shown potential in protecting neuronal cells from oxidative stress and apoptosis . This property could be beneficial in developing treatments for neurodegenerative diseases.

Case Studies and Research Findings

- Cytotoxicity Studies : A study evaluating the cytotoxic effects of various thiadiazole derivatives found that certain compounds significantly reduced cell viability in both infected and non-infected cell lines. The mechanism was linked to necrosis induction in Jurkat cells after treatment with these compounds .

- Antimicrobial Evaluation : Another research highlighted the antimicrobial efficacy of thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, reinforcing the potential use of these compounds as antimicrobial agents .

- Neuroprotective Studies : In vivo studies have demonstrated that certain thiadiazole derivatives provide significant protection against induced seizures in animal models, suggesting their potential application in treating epilepsy .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues in the 1,3,4-Thiadiazole Family

Compound 1 : 5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide ()

- Structure : Lacks the isoxazole and cyclopropyl groups but retains the thiadiazole-carboxamide backbone.

- Synthesis : Achieved via alkylation of thiadiazole precursors with methyl halides, yielding 97% efficiency for 4a .

- Key Differences : The absence of the 4-chlorophenyl and cyclopropyl groups likely reduces steric hindrance and lipophilicity compared to the target compound.

Compound 2 : (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine ()

- Structure : Substitutes the carboxamide with a benzylidene amine and incorporates a 4-methylphenyl group.

- Bioactivity : Demonstrates insecticidal and fungicidal properties, attributed to the electron-deficient 4-chlorobenzylidene group .

- Key Differences : The benzylidene amine may enhance π-π stacking interactions, whereas the target compound’s isoxazole-carboxamide moiety could improve solubility .

Compound 3 : 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ()

- Structure : Replaces the cyclopropylisoxazole with a pyrrolidine-5-one ring and fluorophenyl group.

Isoxazole-Containing Analogues

Compound 4 : N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide ()

- Structure : Shares the isoxazole-carboxamide framework but substitutes the thiadiazole with a thiophene ring.

- Synthesis : Involves oxime formation and cyclization, with purification via flash chromatography .

- Key Differences : The thiophene ring may reduce oxidative stability compared to the thiadiazole core in the target compound.

NMR and Structural Insights ()

Comparative NMR analysis of similar thiadiazole derivatives (e.g., Rapa, compounds 1 and 7) reveals that substituents at positions 29–36 and 39–44 significantly alter chemical shifts, indicating localized structural modifications. For the target compound, the cyclopropylisoxazole group would likely induce distinct shifts in these regions, affecting electronic environments and intermolecular interactions .

Bioactivity Trends

- Thiadiazole Derivatives : Compounds with halogenated aryl groups (e.g., 4-chlorophenyl in the target compound) often exhibit enhanced antimicrobial and anticancer activities due to improved membrane permeability .

- Isoxazole Hybrids : The cyclopropyl group in the target compound may confer metabolic stability, as seen in other isoxazole-based drugs like valdecoxib .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.